- Preparation of tricyclic nitrogen heterocyclic compounds and related heteroanalogs for the prevention or treatment of cancer, World Intellectual Property Organization, , ,

Cas no 946198-89-6 (tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate)

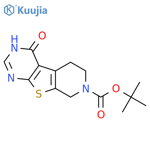

![tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate structure](https://pt.kuujia.com/scimg/cas/946198-89-6x500.png)

946198-89-6 structure

Nome do Produto:tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

N.o CAS:946198-89-6

MF:C14H16ClN3O2S

MW:325.813740730286

MDL:MFCD09754437

CID:1034980

PubChem ID:49788563

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-d]pyrimidine-7-carboxylate

- 4-Chloro-5,8-dihydro-6H-9-thia-1,3,7-triaza-fluorene-7-carboxylic acid tert-butyl ester

- tert-butyl 4-chloro-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate

- Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylic acid, 4-chloro-5,8-dihydro-, 1,1-dimethylethyl ester

- GIBDUINSURSICA-UHFFFAOYSA-N

- FCH1626927

- tert-butyl 4-c

- 1,1-Dimethylethyl 4-chloro-5,8-dihydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate (ACI)

- tert-Butyl 4-chloro-5,8-dihydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- tert-butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate7(6H)-carboxylic acid

- MFCD09754437

- 4-Chloro-5,8-dihydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylic acid, 1,1-dimethylethyl ester

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- SY100195

- tert-Butyl 4-chloro-5,6-dihydropyrido[4,3:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- tert-Butyl4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate

- SCHEMBL937868

- 4-chloro-5,8-dihydro-6H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester

- AKOS016015090

- AS-36046

- F2108-0223

- SB40815

- CS-0048309

- 7-Boc-4-chloro-5,6,7,8-tetrahydropyrido[4 inverted exclamation mark ,3 inverted exclamation mark :4,5]thieno[2,3-d]pyrimidine

- TERT-BUTYL 3-CHLORO-8-THIA-4,6,11-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE-11-CARBOXYLATE

- DTXSID50678551

- tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

- 946198-89-6

- WMB19889

- EN300-643028

-

- MDL: MFCD09754437

- Inchi: 1S/C14H16ClN3O2S/c1-14(2,3)20-13(19)18-5-4-8-9(6-18)21-12-10(8)11(15)16-7-17-12/h7H,4-6H2,1-3H3

- Chave InChI: GIBDUINSURSICA-UHFFFAOYSA-N

- SMILES: O=C(N1CCC2=C(SC3C2=C(Cl)N=CN=3)C1)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 325.0651756g/mol

- Massa monoisotópica: 325.0651756g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 21

- Contagem de Ligações Rotativas: 2

- Complexidade: 418

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 83.6

- XLogP3: 3.3

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302;H315;H319;H335

- Declaração de Advertência: P261;P305+P351+P338

- Condição de armazenamento:2-8 °C

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | T135770-500mg |

tert-Butyl 4-Chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-D]pyrimidine-7(8H)-carboxylate |

946198-89-6 | 500mg |

$ 115.00 | 2022-06-03 | ||

| Life Chemicals | F2108-0223-5g |

tert-butyl 4-chloro-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate |

946198-89-6 | 95%+ | 5g |

$245.0 | 2023-09-06 | |

| Enamine | EN300-643028-0.1g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 0.1g |

$48.0 | 2025-03-15 | |

| Alichem | A029185519-250mg |

tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate |

946198-89-6 | 95% | 250mg |

$335.16 | 2023-08-31 | |

| Enamine | EN300-643028-0.25g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 0.25g |

$70.0 | 2025-03-15 | |

| Enamine | EN300-643028-0.5g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 0.5g |

$125.0 | 2025-03-15 | |

| Enamine | EN300-643028-5.0g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 5.0g |

$576.0 | 2025-03-15 | |

| Enamine | EN300-643028-10.0g |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate |

946198-89-6 | 95.0% | 10.0g |

$855.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUA504-100G |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate |

946198-89-6 | 97% | 100g |

¥ 14,401.00 | 2023-04-12 | |

| Chemenu | CM151518-10g |

tert-butyl 4-chloro-5,8-dihydropyrido[4',3'4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate |

946198-89-6 | 95%+ | 10g |

$*** | 2023-05-29 |

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Sulfolane ; rt; cooled

1.2 Solvents: Sulfolane ; 2.5 h, 70 °C; 70 °C → rt

1.3 Reagents: Triethylamine , Sodium chloride Solvents: Water ; cooled; 2 h, rt

1.2 Solvents: Sulfolane ; 2.5 h, 70 °C; 70 °C → rt

1.3 Reagents: Triethylamine , Sodium chloride Solvents: Water ; cooled; 2 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 1.5 h, 56 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, 0 °C

Referência

- Discovery of novel TNNI3K inhibitor suppresses pyroptosis and apoptosis in murine myocardial infarction injury, European Journal of Medicinal Chemistry, 2020, 197,

Método de produção 3

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Triethylamine ; 3 h, 55 - 60 °C

1.2 -

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 -

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referência

- Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: The role of side chain chirality and Michael acceptor group for maximal potency, Journal of Medicinal Chemistry, 2010, 53(20), 7316-7326

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 0 °C; 3 h, 60 °C

1.2 Reagents: Water

1.3 Reagents: Sodium bicarbonate ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium bicarbonate ; neutralized

Referência

- Preparation of fused bicyclic and tricyclic pyrimidine compounds as tyrosine kinase inhibitors, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 0 °C → 100 °C

Referência

- PET probe detecting non-small cell lung cancer susceptible to epidermal growth factor receptor tyrosine kinase inhibitor therapy, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1609-1613

Método de produção 6

Condições de reacção

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 4 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referência

- Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma, Bioorganic & Medicinal Chemistry, 2019, 27(11), 2268-2279

Método de produção 7

Condições de reacção

Referência

- Preparation of tricyclic fused pyrimidine compounds as HER2 inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 4 h, reflux; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referência

- Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma, Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 909-926

Método de produção 9

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 12 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

Referência

- Discovery of novel Akt1 inhibitor induces autophagy associated death in hepatocellular carcinoma cells, European Journal of Medicinal Chemistry, 2020, 189,

Método de produção 10

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 3 h, 60 °C

Referência

- Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent, MedChemComm, 2013, 4(8), 1202-1207

Método de produção 11

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 15 min, 0 °C; 30 min, 0 °C; 2 h, 65 °C

Referência

- Preparation of tetrahydropyridothienopyrimidines as antitumor agents, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Triethylamine , Phosphorus oxychloride ; 0 °C → 60 °C

Referência

- Preparation of tetrahydropyridothienopyrimidine derivatives as nuclear medicine diagnostic imaging agents, European Patent Organization, , ,

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Raw materials

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Preparation Products

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Literatura Relacionada

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

5. Book reviews

946198-89-6 (tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate) Produtos relacionados

- 53454-34-5(1,7-Naphthyridin-4-ol, 3-bromo-)

- 1807223-50-2(2-Bromo-3-chloro-5-cyanobenzenesulfonyl chloride)

- 1806801-35-3(3-Amino-4-bromo-2-chloro-6-(difluoromethyl)pyridine)

- 2679930-38-0(benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate)

- 269739-78-8(Aglaxiflorin D)

- 2549056-57-5(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole)

- 2140306-01-8(5-Chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole)

- 298215-76-6(N-(3,4-Dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide)

- 2171999-06-5(2-hydroxy-3-(2-methylpyrimidin-5-yl)propanoic acid)

- 887973-84-4(5-(2,5-difluorophenyl)pyridine-3-carbaldehyde)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:946198-89-6)tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate

Pureza:99%

Quantidade:5g

Preço ($):216.0